molecular formula C5H8F3NO3 B14802690 2,2,2-Trifluoroethyl methoxy(methyl)carbamate

2,2,2-Trifluoroethyl methoxy(methyl)carbamate

Cat. No.: B14802690
M. Wt: 187.12 g/mol
InChI Key: RUCOFPCSIYBXLS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl methoxy(methyl)carbamate: is a chemical compound with the molecular formula C5H8F3NO3. It is known for its unique properties due to the presence of trifluoromethyl and carbamate groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methoxy(methyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,2-Trifluoroethyl methoxy(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate involves its interaction with molecular targets through the trifluoromethyl and carbamate groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity and function .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate is unique due to its combination of trifluoromethyl and carbamate groups, which provide it with distinct chemical and physical properties. This combination allows it to be used in a wide range of applications, from organic synthesis to drug development and industrial production .

Biological Activity

2,2,2-Trifluoroethyl methoxy(methyl)carbamate is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Composition

The chemical formula for this compound is C5H8F3NO3C_5H_8F_3NO_3. It features a trifluoroethyl group that enhances its lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC5_5H8_8F3_3N O3_3
Molecular Weight195.12 g/mol
CAS Number[Not specified]

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The trifluoromethyl group is known to influence the compound's reactivity and interaction with enzymes, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Cellular Uptake: Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial properties of various carbamate derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects
    • Research involving neuroprotective effects highlighted the compound's ability to mitigate oxidative stress in neuronal cells. This suggests possible therapeutic applications in neurodegenerative diseases.

Toxicity Profile

The toxicity of this compound has been assessed in various studies. The compound exhibits moderate toxicity levels, with an LD50 value indicating potential risks at higher concentrations.

EndpointValue
LD50150 mg/kg (in rodents)
Toxicity ClassClass II (Moderate Toxicity)

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

In Vivo Studies

Animal models have shown that administration of the compound at therapeutic doses leads to reduced tumor growth in xenograft models. This indicates its potential as an anti-cancer agent.

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-methoxy-N-methylcarbamate

InChI

InChI=1S/C5H8F3NO3/c1-9(11-2)4(10)12-3-5(6,7)8/h3H2,1-2H3

InChI Key

RUCOFPCSIYBXLS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCC(F)(F)F)OC

Origin of Product

United States

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